

Synthesis of 4-Methoxybenzenesulfonohydrazide: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 4-Methoxybenzenesulfonohydrazide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the literature on the synthesis of **4-methoxybenzenesulfonohydrazide**. It offers detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways to support research and development in medicinal chemistry and organic synthesis.

Core Synthesis Route: Reaction of 4-Methoxybenzenesulfonyl Chloride with Hydrazine Hydrate

The most prevalent and reliable method for the synthesis of **4-methoxybenzenesulfonohydrazide** involves the reaction of 4-methoxybenzenesulfonyl chloride with hydrazine hydrate. This reaction is analogous to the well-established synthesis of other arylsulfonohydrazides.^[1] The general scheme for this reaction is a nucleophilic substitution at the sulfonyl group, where the hydrazine displaces the chloride.

Chemical and Physical Data

Below is a summary of the key physical and chemical properties of the reactants and the final product, **4-methoxybenzenesulfonohydrazide**.

Compound	Formula	Molecular Weight (g/mol)	Melting Point (°C)	Appearance	CAS Number
4-Methoxybenzenesulfonyl Chloride	C ₇ H ₇ ClO ₃ S	206.65	41-44	White to off-white solid	98-68-0
Hydrazine Hydrate	H ₆ N ₂ O	50.06	-51.7	Colorless fuming liquid	7803-57-8
4-Methoxybenzenesulfonylhydrazide	C ₇ H ₁₀ N ₂ O ₃ S	202.23	111-114	White to off-white crystalline solid	1950-68-1

Data sourced from various chemical suppliers and databases.

Experimental Protocols

Two primary experimental protocols for the synthesis of **4-methoxybenzenesulfonylhydrazide** are detailed below. The first is a well-documented procedure adapted from the synthesis of a similar compound, p-toluenesulfonylhydrazide, which is reported to provide comparable yields for the 4-methoxy derivative.^[1] The second is a more direct, though less detailed, procedure found in chemical literature.^[2]

Protocol 1: Adapted from Organic Syntheses

This procedure is based on a reliable method for preparing arylsulfonylhydrazides.^[1]

Materials:

- 4-Methoxybenzenesulfonyl chloride
- Hydrazine hydrate (85% solution in water)
- Tetrahydrofuran (THF)

- Distilled water
- Celite (optional)

Equipment:

- Three-necked round-bottom flask
- Mechanical stirrer
- Thermometer
- Dropping funnel
- Ice bath
- Separatory funnel
- Büchner funnel and filter flask

Procedure:

- In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, place 4-methoxybenzenesulfonyl chloride (1.05 moles) and 350 mL of tetrahydrofuran.
- Cool the stirred mixture to 10-15 °C using an ice bath.
- Slowly add a solution of 85% hydrazine hydrate (2.22 moles) at a rate that maintains the reaction temperature between 10 and 20 °C.
- After the addition is complete, continue stirring for an additional 15 minutes.
- Transfer the reaction mixture to a separatory funnel. The lower aqueous layer is drawn off and discarded.
- The upper tetrahydrofuran layer can be filtered through a bed of Celite to remove any suspended particles.

- With vigorous stirring, slowly add two volumes of distilled water to the clear tetrahydrofuran solution.
- The product, **4-methoxybenzenesulfonohydrazide**, will precipitate as white crystalline needles.
- Collect the product by filtration using a Büchner funnel, wash several times with distilled water, and air-dry.

Expected Yield: 91-94% (based on the p-toluenesulfonylhydrazide procedure).[\[1\]](#)

Protocol 2: Direct Synthesis Method

This is a more direct procedure for the synthesis of **4-methoxybenzenesulfonohydrazide**.[\[2\]](#)

Materials:

- 4-Methoxybenzenesulfonyl chloride
- Hydrazine hydrate
- Tetrahydrofuran (THF)
- Ethyl acetate (EtOAc)
- Saturated brine solution
- Anhydrous sodium sulfate (Na_2SO_4)

Equipment:

- Reaction flask
- Stirrer
- Ice bath
- Rotary evaporator

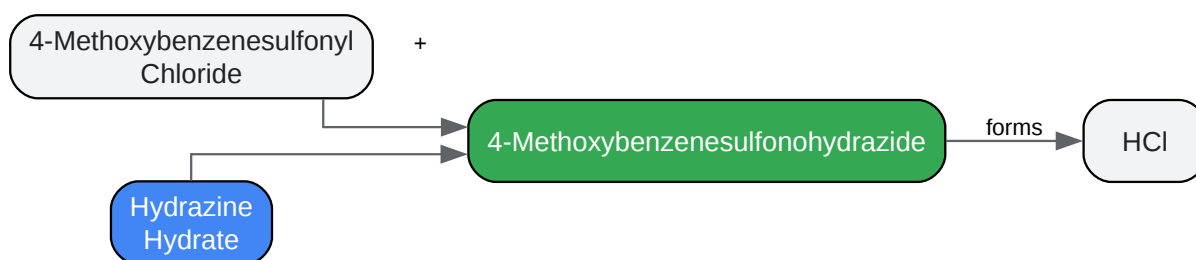
- Separatory funnel

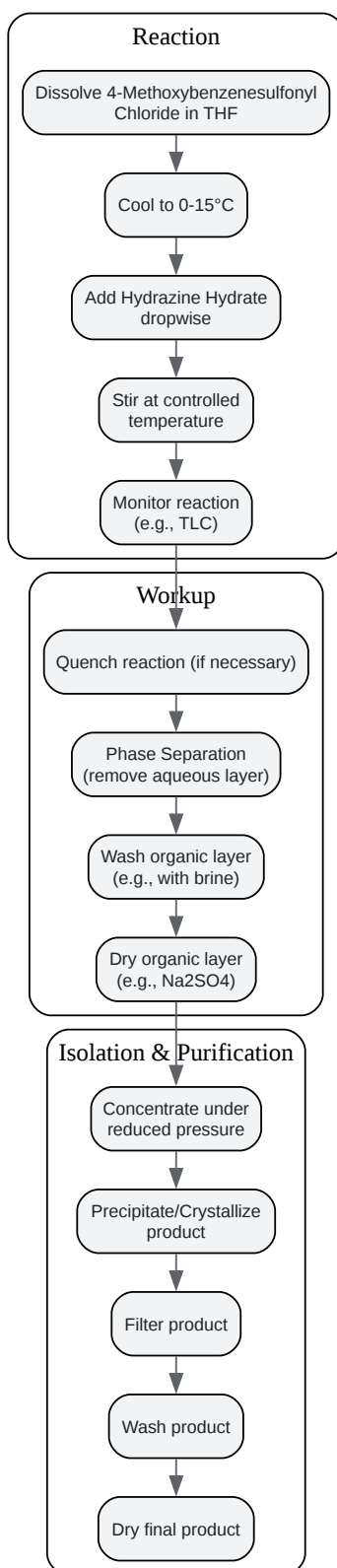
Procedure:

- Dissolve 4-methoxybenzenesulfonyl chloride (1.0 eq.) in tetrahydrofuran (0.2 M).
- Cool the solution to 0 °C in an ice bath.
- Slowly add hydrazine hydrate (2.5 eq.) dropwise to the cooled solution.
- Stir the reaction mixture at 0 °C until completion, monitoring by thin-layer chromatography (TLC).
- Dilute the reaction mixture with ethyl acetate.
- Wash the organic layer sequentially with saturated brine solution.
- Dry the organic layer over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure to obtain the crude **4-methoxybenzenesulfonohydrazide**.

Synthesis Pathway and Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the synthesis pathway and the experimental workflow.





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